molecular formula C14H22N2O B8630993 1-(4-Methoxy-benzyl)-2,2-dimethyl-piperazine

1-(4-Methoxy-benzyl)-2,2-dimethyl-piperazine

Cat. No. B8630993
M. Wt: 234.34 g/mol
InChI Key: CXNRAGXDLKHFNJ-UHFFFAOYSA-N
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Patent
US08536175B2

Procedure details

LiAlH4 (1M in THF, 27.8 mL, 27.8 mmol, 1.5 equiv) was added to a solution of 4-(4-methoxybenzyl)-3,3-dimethyl-piperazin-2-one (Step 108.3) (4.6 g, 18.5 mmol) in THF (100 mL) at 50° C., under an argon atmosphere. The resulting mixture was stirred for 2 h at 50° C., quenched by sequential addition of H2O (1 mL), 1 N NaOH (1 mL) and H2O (3 mL), filtered through a pad of celite and concentrated to afford 4.0 g of the title compound as a white solid: ESI-MS: 235.2 [M+H]+.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Name
4-(4-methoxybenzyl)-3,3-dimethyl-piperazin-2-one
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:24]=[CH:23][C:12]([CH2:13][N:14]2[CH2:19][CH2:18][NH:17][C:16](=O)[C:15]2([CH3:22])[CH3:21])=[CH:11][CH:10]=1>C1COCC1>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]2[CH2:19][CH2:18][NH:17][CH2:16][C:15]2([CH3:22])[CH3:21])=[CH:23][CH:24]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
27.8 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
4-(4-methoxybenzyl)-3,3-dimethyl-piperazin-2-one
Quantity
4.6 g
Type
reactant
Smiles
COC1=CC=C(CN2C(C(NCC2)=O)(C)C)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by sequential addition of H2O (1 mL), 1 N NaOH (1 mL) and H2O (3 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(CN2C(CNCC2)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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